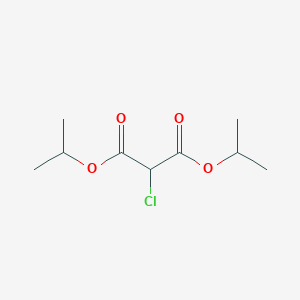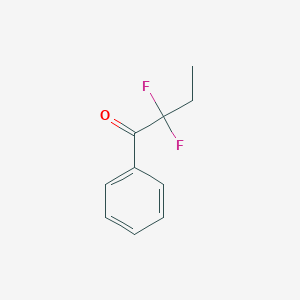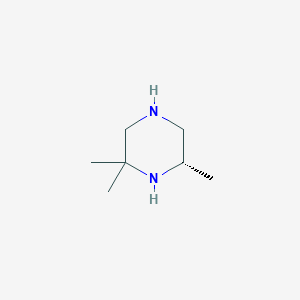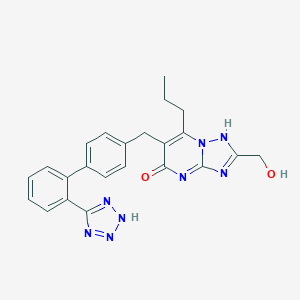![molecular formula C21H21Cl2N7O3 B066268 N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide CAS No. 172701-64-3](/img/structure/B66268.png)
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide, also known as CACP, is a novel compound with potential applications in scientific research. In
科学的研究の応用
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
作用機序
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide also inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and plays a role in tumor progression and metastasis.
生化学的および生理学的効果
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been found to have no significant adverse effects on body weight, organ weight, hematological parameters, or biochemical parameters. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours and good oral bioavailability.
実験室実験の利点と制限
One of the advantages of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its specificity for HDAC and CAIX, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
For research include optimization of the synthesis method, development of more effective formulations, and investigation of its safety and efficacy in humans.
合成法
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide involves the reaction of 3-chlorophenyl hydrazine with 4-methoxy-1-tosylpyrazole in the presence of triethylamine and subsequent reaction with 4-dimethylaminobenzaldehyde to form the intermediate compound. The intermediate compound is then reacted with 2-chloroacetyl chloride to obtain N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide with purity greater than 98%.
特性
CAS番号 |
172701-64-3 |
|---|---|
製品名 |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide |
分子式 |
C21H21Cl2N7O3 |
分子量 |
490.3 g/mol |
IUPAC名 |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C21H21Cl2N7O3/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(33-3)18(21(32)27-25-17(31)12-22)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3,(H,25,31)(H,27,32) |
InChIキー |
YJMPSGXKPBCEOJ-UHFFFAOYSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NNC(=O)CCl)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
同義語 |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino )phenyl)azo)-4-methoxy-,2-(chloroacetyl)hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



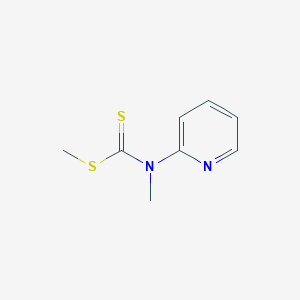



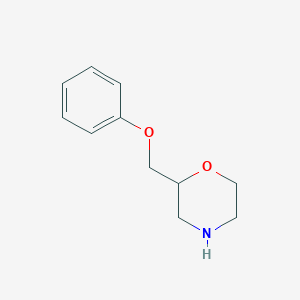
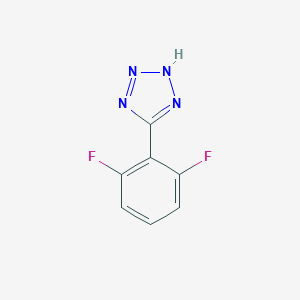
acetic acid](/img/structure/B66199.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

